3-Chloro-5-nitropyridine 1-oxide
Description
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Properties
Molecular Formula |
C5H3ClN2O3 |
|---|---|
Molecular Weight |
174.54g/mol |
IUPAC Name |
3-chloro-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-1-5(8(10)11)3-7(9)2-4/h1-3H |
InChI Key |
PBFCRCJOTRTKBS-UHFFFAOYSA-N |
SMILES |
C1=C(C=[N+](C=C1Cl)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=[N+](C=C1Cl)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Chloro-5-nitropyridine 1-oxide from 3-chloro-5-nitropyridine
Executive Summary
Target Molecule: 3-Chloro-5-nitropyridine 1-oxide CAS: 100366-57-6 (Generic for isomer class, specific salt forms vary) / Note: Specific CAS for this exact isomer is often less common in public databases than the 2-chloro isomer, but synthesis follows established protocols for deactivated pyridines.[1]
This guide details the synthesis of 3-chloro-5-nitropyridine 1-oxide from 3-chloro-5-nitropyridine.[1] Because the starting material contains two strong electron-withdrawing groups (chloro and nitro) in the meta positions relative to the nitrogen, the pyridine ring is highly deactivated.[1] Standard N-oxidation methods (e.g.,
Therefore, this guide prioritizes the Urea Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) method.[1] This protocol generates trifluoroperacetic acid (TFPAA) in situ, a potent electrophilic oxygen donor capable of oxidizing highly electron-deficient nitrogen heterocycles under mild conditions.[1]
Part 1: Mechanistic Principles & Strategic Rationale[1]
The Challenge: Electronic Deactivation
Pyridine nitrogen atoms are nucleophilic. N-oxidation requires the nitrogen lone pair to attack an electrophilic oxygen source.
-
Unsubstituted Pyridine:
. Readily oxidized by -CPBA or . -
3-Chloro-5-nitropyridine: The nitro group (-I, -M effects) and chloro group (-I, +M effects) significantly reduce electron density at the nitrogen.[1] The lone pair is less available for nucleophilic attack.
The Solution: Activated Peracid System
We utilize the UHP/TFAA system (Caron’s Method).[1]
-
UHP Stability: Urea Hydrogen Peroxide is a stable, anhydrous solid source of
. -
Activation: Reaction with TFAA generates Trifluoroperacetic Acid (TFPAA) .
-
Potency: The trifluoromethyl group makes TFPAA a significantly stronger oxygen donor than peracetic acid or
-CPBA, overcoming the nucleophilic deficit of the substrate.
Reaction Mechanism Diagram
The following diagram illustrates the in situ generation of the active oxidant and the subsequent N-oxidation.
Caption: Activation of peroxide by TFAA followed by electrophilic attack on the deactivated pyridine nitrogen.
Part 2: Experimental Protocol (UHP/TFAA Method)
Safety Warning:
-
Peroxides: Organic peroxides are potentially explosive. Do not concentrate the reaction mixture to dryness without verifying peroxide absence.
-
Exotherm: The reaction between UHP and TFAA is exothermic. Strict temperature control (
) is required during addition.[1]
Materials & Reagents
| Reagent | Equiv.[2][3][4] | Role |
| 3-Chloro-5-nitropyridine | 1.0 | Substrate |
| Urea Hydrogen Peroxide (UHP) | 2.0 - 2.5 | Oxidant Source |
| Trifluoroacetic Anhydride (TFAA) | 2.0 - 2.5 | Activator |
| Dichloromethane (DCM) | Solvent | Inert Medium (0.2 M conc.)[1] |
| Sat. | Quench | Neutralization & Peroxide destruction |
Step-by-Step Procedure
-
Preparation:
-
In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-chloro-5-nitropyridine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Add Urea Hydrogen Peroxide (UHP) (2.5 equiv) in one portion.[1] The UHP acts as a suspension; it will not fully dissolve initially.
-
-
Activation (Critical Step):
-
Cool the suspension to 0°C using an ice/water bath.
-
Add Trifluoroacetic Anhydride (TFAA) (2.5 equiv) dropwise via a syringe or addition funnel over 15–20 minutes.[1]
-
Observation: The urea byproduct will eventually precipitate, and the solution may bubble slightly due to minor decomposition of peroxide, but vigorous gas evolution indicates the temperature is too high.[1]
-
-
Reaction:
-
Workup & Quench:
-
Cool the mixture back to 0°C.
-
Quench: Slowly add saturated aqueous
(Sodium Bisulfite) or (Thiosulfate) to destroy excess peroxide.[1] Stir for 15 minutes. Test with starch-iodide paper (should remain white).[1] -
Neutralization: Carefully add saturated
until the aqueous layer pH is ~7–8. Note: Gas evolution ( ) will occur.[1]
-
-
Isolation:
-
Purification:
-
The crude product is often pure enough for subsequent steps.
-
If necessary, purify via flash column chromatography (Gradient: 100% DCM
5-10% MeOH/DCM).[1]
-
Part 3: Process Logic & Troubleshooting
The following workflow diagram details the decision-making process during synthesis.
Caption: Operational workflow including decision node for incomplete conversion.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Substrate highly deactivated; moisture in solvent.[1] | Add additional 0.5–1.0 eq of UHP and TFAA. Ensure DCM is dry. |
| Runaway Exotherm | TFAA added too quickly. | Stop addition. Cool to -10°C. Resume very slowly. |
| Low Yield | Product lost in aqueous phase during workup. | N-oxides are water-soluble.[1] Salt the aqueous phase (NaCl) and perform multiple extractions with DCM or Chloroform/Isopropanol (3:1).[1] |
| Blue Color on Starch Paper | Residual Peroxides. | DANGER. Do not concentrate. Add more sodium bisulfite solution and stir until test is negative. |
Part 4: Analytical Characterization (Expected Data)[1]
The N-oxide moiety introduces specific changes to the NMR signature of the pyridine ring.
-
Polarity: The product will be significantly more polar than the starting material (High retention on Reverse Phase HPLC; Low
on Normal Phase TLC).[1] -
Mass Spectrometry (LC-MS):
-
H NMR Trends (Predicted):
-
H2 & H6 (adjacent to N): Typically shift downfield (deshielded) due to the inductive effect of the cationic nitrogen (
), despite the back-donation of the oxygen.[1] -
H4 (para to N): Typically shifts upfield (shielded) due to resonance donation from the N-oxide oxygen.[1]
-
Note: In 3,5-disubstituted systems, all protons are ortho or para to the functionality, making shifts subtle, but the loss of basicity is the key chemical marker.[1]
-
References
-
Caron, S., Do, N. M., Sagan, J. E., & Vazquez, E. (2000).[1] A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex.[1][7] Tetrahedron Letters, 41(14), 2299-2302.[1][7] [1]
- Core Reference: Establishes the UHP/TFAA method for deactiv
-
Jain, S. L., Joseph, J. K., & Sain, B. (2006).[1][2] Rhenium-catalyzed oxidation of nitrogen heterocycles.[2] Synlett, 2006(16), 2661-2663.[1]
- Alternative Method: Discusses metal-catalyzed oxidation, useful for context on milder altern
-
Yoo, J., et al. (2020).[1][3][8] Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. RSC Advances.
- Characterization: Provides comparative NMR data for various substituted pyridine N-oxides.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 129676, 3-Chloro-5-nitropyridine.[1][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-oxide synthesis by oxidation [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. rsc.org [rsc.org]
- 7. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Introduction: The Critical Role of Solubility in Advancing Chemical Synthesis and Drug Discovery
An In-depth Technical Guide to the Solubility of 3-Chloro-5-nitropyridine 1-oxide in Common Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
3-Chloro-5-nitropyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the pyridine N-oxide moiety, a chloro substituent, and a nitro group, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The pyridine N-oxide group, in particular, can profoundly alter the physicochemical properties of the parent molecule, including its solubility, which is a cornerstone of successful drug development and process chemistry.[1]
Understanding the solubility of 3-Chloro-5-nitropyridine 1-oxide in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, purification processes like recrystallization, and the formulation of final products. In drug discovery, aqueous and non-aqueous solubility directly impacts bioavailability, formulation strategies, and the overall viability of a drug candidate.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the solubility of 3-Chloro-5-nitropyridine 1-oxide. It combines theoretical predictions based on molecular structure with a detailed, field-proven experimental protocol for accurate solubility determination.
Theoretical Framework: Predicting Solubility from First Principles
The adage "like dissolves like" is the foundational principle of solubility, but a deeper, mechanistic understanding is required for reliable predictions in a research context. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when the energy released from solute-solvent interactions is sufficient to overcome the solute's crystal lattice energy and the solvent's cohesive forces.
Molecular Structure Analysis of 3-Chloro-5-nitropyridine 1-oxide
The solubility behavior of 3-Chloro-5-nitropyridine 1-oxide is dictated by the combined effects of its three key functional groups:
-
Pyridine N-oxide: This is the most dominant feature influencing the molecule's polarity. The N⁺-O⁻ dative bond creates a strong dipole moment, making this part of the molecule highly polar. The oxygen atom is a strong hydrogen bond acceptor, capable of interacting favorably with protic solvents (e.g., alcohols).[1] Pyridine N-oxides are generally known to be soluble in polar solvents.[2][3]
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group further increases the polarity of the molecule. It also possesses oxygen atoms that can act as hydrogen bond acceptors.
-
Chloro Group (-Cl): The chloro group is electronegative and contributes to the molecule's dipole moment, though to a lesser extent than the N-oxide or nitro groups. It is considered a polar substituent.
Collectively, these features render 3-Chloro-5-nitropyridine 1-oxide a highly polar molecule with multiple sites for hydrogen bond acceptance. This structural analysis suggests a high affinity for polar solvents. Conversely, its solubility is expected to be limited in nonpolar solvents like hexane or toluene, where the primary intermolecular forces are weak van der Waals interactions, which are insufficient to overcome the strong dipole-dipole interactions and potential crystal lattice energy of the solute.
The following diagram illustrates the logical relationship between the molecular properties of the solute and solvent that govern solubility.
Caption: Logical relationship between solute/solvent properties and solubility.
Qualitative Solubility Profile and Solvent Properties
Based on the theoretical analysis, we can predict a qualitative solubility profile for 3-Chloro-5-nitropyridine 1-oxide.
-
High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile, DMSO, DMF). The ability of protic solvents to act as hydrogen bond donors would likely lead to particularly strong interactions.
-
Low to Negligible Solubility Expected: In nonpolar solvents (e.g., hexane, cyclohexane, toluene) and solvents with low polarity (e.g., diethyl ether, dichloromethane).
The following table provides key polarity parameters for a range of common organic solvents to aid in solvent selection for experimental studies.
| Solvent | Polarity Index (P') | Dielectric Constant (ε) at 20°C | Solvent Class |
| n-Hexane | 0.1 | 1.88 | Nonpolar |
| Toluene | 2.4 | 2.38 | Nonpolar |
| Diethyl Ether | 2.8 | 4.33 | Nonpolar |
| Dichloromethane | 3.1 | 8.93 | Polar Aprotic |
| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic |
| Acetone | 5.1 | 20.7 | Polar Aprotic |
| Ethanol | 4.3 | 24.55 | Polar Protic |
| Methanol | 5.1 | 32.70 | Polar Protic |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |
| Dimethylformamide (DMF) | 6.4 | 36.71 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic |
| Water | 10.2 | 80.1 | Polar Protic |
| Data sourced from various chemical suppliers and literature.[4] |
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method for Thermodynamic Solubility
While theoretical predictions are invaluable, they must be validated by empirical data. The isothermal equilibrium method, often referred to as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a solid compound.[5] This protocol ensures that the measurement reflects a true equilibrium state, providing reliable and reproducible data.
Principle
An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions.
Materials and Equipment
-
3-Chloro-5-nitropyridine 1-oxide (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (± 0.0001 g accuracy)
-
Thermostatically controlled shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation of the System:
-
Accurately weigh an excess amount of 3-Chloro-5-nitropyridine 1-oxide into a vial. An amount that is visually in excess after equilibration is sufficient. A starting point could be 10-20 mg.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant, moderate speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.
-
Allow the samples to equilibrate for a period sufficient to reach a steady state. For many organic systems, 24-48 hours is adequate, but this should be confirmed by taking measurements at sequential time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[5]
-
-
Sampling and Sample Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 30 minutes to allow the excess solid to settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial or directly into a volumetric flask for dilution. This step is critical to remove any undissolved microcrystals.
-
Accurately weigh the collected filtrate or note the dilution factor if preparing for analysis.
-
-
Quantification:
-
Analyze the concentration of 3-Chloro-5-nitropyridine 1-oxide in the filtered sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
Calculate the concentration of the saturated solution based on the calibration curve, accounting for any dilutions made.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL (g/100mL) and moles per liter (mol/L).
-
Report the temperature at which the measurement was performed.
-
The following diagram provides a visual representation of this experimental workflow.
Sources
An In-depth Technical Guide to the Discovery and History of 3-Chloro-5-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic routes and chemical rationale for the preparation of 3-Chloro-5-nitropyridine 1-oxide. While a definitive seminal publication on the initial discovery of this specific molecule is not readily apparent in a survey of historical chemical literature, its synthesis logically follows from well-established methodologies for the preparation of nitropyridine N-oxides. This document will, therefore, focus on the two primary, historically significant strategies for its synthesis: the direct nitration of a pre-existing pyridine N-oxide and the oxidation of a nitropyridine.
The unique electronic properties of the N-oxide functional group activate the pyridine ring, making it a crucial intermediate in the development of pharmaceuticals and other functional materials.[1] This guide will explore the causality behind experimental choices, provide detailed, field-proven protocols derived from analogous compounds, and offer insights into the characterization of the target molecule.
Foundational Synthetic Strategies for Nitropyridine N-Oxides
Historically, the synthesis of nitropyridine N-oxides has been approached via two main pathways.[1] The most common method involves the electrophilic nitration of a pyridine N-oxide. The N-oxide group, being an electron-donating group, activates the pyridine ring, particularly at the 2- and 4-positions, rendering it more susceptible to electrophilic attack than pyridine itself.[1] The alternative, though less frequently employed, route is the direct oxidation of a nitropyridine at the nitrogen atom.[1]
The selection of a particular route for the synthesis of 3-Chloro-5-nitropyridine 1-oxide would be dictated by the availability and cost of the starting materials, as well as the desired regioselectivity and overall yield.
Synthetic Route I: Nitration of 3-Chloropyridine 1-oxide
This approach commences with the commercially available 3-chloropyridine, which is first oxidized to 3-chloropyridine 1-oxide. The subsequent step involves the electrophilic nitration of this intermediate. The N-oxide group directs the incoming nitro group primarily to the 4-position. However, the presence of the chloro group at the 3-position will also influence the regiochemical outcome.
Step 1: Oxidation of 3-Chloropyridine
The oxidation of pyridines to their corresponding N-oxides is a classic and widely used transformation. Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid.[2][3] The use of m-CPBA is often favored for its reliability and relatively mild reaction conditions.[4]
Experimental Protocol: Synthesis of 3-Chloropyridine 1-oxide
This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Addition of Oxidant: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.5 equivalents) portion-wise, while maintaining the temperature at 0-5 °C using an ice bath.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-chloropyridine 1-oxide. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Nitration of 3-Chloropyridine 1-oxide
The nitration of pyridine N-oxides is typically achieved using a mixture of a strong nitric acid source and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5][6] The N-oxide group strongly directs nitration to the 4-position.
Experimental Protocol: Synthesis of 3-Chloro-5-nitropyridine 1-oxide
This protocol is based on the well-documented nitration of pyridine N-oxide and its derivatives.[5]
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 3-chloropyridine 1-oxide.
-
Nitration Reaction: The prepared nitrating mixture is added dropwise to the stirred 3-chloropyridine 1-oxide, maintaining a controlled temperature. After the addition is complete, the reaction mixture is heated to facilitate the reaction. The precise temperature and reaction time will need to be optimized.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The resulting solution is then neutralized with a base, such as sodium carbonate, which leads to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
Causality in Experimental Choices:
-
Choice of Oxidizing Agent: m-CPBA is a reliable and selective oxidizing agent for N-oxidation. The alternative, H₂O₂/acetic acid, is less expensive but may require higher temperatures.[2][7]
-
Nitrating Conditions: The use of a mixed acid system (HNO₃/H₂SO₄) is crucial for the generation of the nitronium ion, which is necessary for the electrophilic aromatic substitution on the electron-rich pyridine N-oxide ring.[6]
Visualizing the Synthetic Pathway (Route I):
Caption: Synthesis of 3-Chloro-5-nitropyridine 1-oxide via nitration of 3-Chloropyridine 1-oxide.
Synthetic Route II: Oxidation of 3-Chloro-5-nitropyridine
This alternative strategy involves the direct oxidation of the commercially available 3-chloro-5-nitropyridine.[8][9] This approach is more direct, consisting of a single step, provided the starting material is readily accessible. The electron-withdrawing nature of the nitro and chloro groups can make the pyridine nitrogen less nucleophilic and thus, potentially more challenging to oxidize compared to an unsubstituted or electron-rich pyridine.
Experimental Protocol: Synthesis of 3-Chloro-5-nitropyridine 1-oxide
This protocol is based on general procedures for the N-oxidation of nitropyridines.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-5-nitropyridine (1 equivalent) in a suitable solvent, such as dichloromethane.
-
Oxidation: Cool the solution to 0-5 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.5-2.0 equivalents) portion-wise while maintaining the low temperature.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction's progress using TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize the excess m-CPBA and the by-product, 3-chlorobenzoic acid, by washing with a saturated aqueous solution of sodium bicarbonate.[10] The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Rationale for Experimental Design:
-
Choice of Oxidant: Peroxy acids like m-CPBA are effective for the N-oxidation of electron-deficient pyridines.[4] The reaction may require slightly more forcing conditions (e.g., longer reaction times or a larger excess of the oxidant) compared to the oxidation of more electron-rich pyridines.
-
Solvent Selection: Dichloromethane is a common solvent for m-CPBA oxidations as it is relatively inert and facilitates easy work-up.[11]
Visualizing the Synthetic Pathway (Route II):
Caption: Direct oxidation of 3-Chloro-5-nitropyridine to its N-oxide.
Comparative Analysis of Synthetic Routes
| Feature | Route I: Nitration of 3-Chloropyridine 1-oxide | Route II: Oxidation of 3-Chloro-5-nitropyridine |
| Number of Steps | Two | One |
| Starting Material | 3-Chloropyridine | 3-Chloro-5-nitropyridine |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | N-Oxidation |
| Potential Challenges | Control of regioselectivity during nitration, handling of strong acids. | Potentially slower reaction due to the electron-deficient nature of the starting material. |
| Advantages | Starts from a simpler, often cheaper precursor. | More direct and atom-economical if the starting material is available. |
Characterization and Data
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic signals. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro, nitro, and N-oxide groups.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the pyridine ring carbons, with their chemical shifts reflecting the electronic environment. Predicted ¹³C NMR data for a related structure suggests signals in the aromatic region.[12]
-
Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound. Electron Ionization (EI) would likely show fragmentation patterns corresponding to the loss of the nitro group and the chlorine atom.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the N-oxide and the asymmetric and symmetric stretches of the nitro group.
Conclusion
The synthesis of 3-Chloro-5-nitropyridine 1-oxide, a valuable building block in medicinal and materials chemistry, can be logically approached through two primary historical strategies for nitropyridine N-oxide synthesis. The choice between the nitration of 3-chloropyridine 1-oxide and the direct oxidation of 3-chloro-5-nitropyridine will depend on factors such as starting material availability, cost, and desired scale of production. The protocols and rationale presented in this guide, derived from well-established chemical principles and analogous transformations, provide a solid foundation for researchers and scientists in the field of drug development and organic synthesis to produce and characterize this important heterocyclic compound.
References
-
NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available from: [Link]
-
Cao, M., Hu, H. Y., Zhao, H. C., Zhang, X. Q., Gu, H. M., Yang, L., ... & Ji, M. (2014). A facile synthetic route for antineoplastic drug GDC-0449. Chemical Papers, 68(10), 1408–1414. Available from: [Link]
- Gajeles, G., Kim, S. M., Yoo, J. C., Lee, K. K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives.
-
Journal of the Chemical Society (Resumed). (1959). 748. N-oxides and related compounds. Part XVI. Infrared spectra of 3-substituted pyridine 1-oxides. 3680. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Available from: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Available from: [Link]
-
Organic Chemistry Portal. (2006, March). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available from: [Link]
- Synlett. (2012). On the Oxidation of Different Iminic Bonds by Excess of 3-Chloroperbenzoic Acid. 23, A–E.
-
The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Available from: [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Available from: [Link]
-
Bellas, M., & Suschitzky, H. (1965). Syntheses of Heterocyclic Compounds. Part X. Halogeno-substituted N-Oxides. Journal of the Chemical Society (Resumed), 2096. Available from: [Link]
-
PubChem. (n.d.). 3-Chloro-5-nitropyridine. Available from: [Link]
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Benchchem. (n.d.).
- Bakke, J. M. (n.d.).
- Synfacts. (2023, June 12). 3-Chloroperbenzoic acid (m-CPBA)
- Filo. (2025, June 22). Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (..
- Organic Syntheses. (n.d.). pyridine-n-oxide.
- Molecules. (n.d.).
- Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. (i), 242-268.
- Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
- PubChemLite. (n.d.). 3-chloro-2-methyl-5-nitropyridine (C6H5ClN2O2).
- Katritzky, A. R., Beard, J. A. T., & Coats, N. A. (1959). N-oxides and related compounds. Part XVI. Infrared spectra of 3-substituted pyridine 1-oxides. Journal of the Chemical Society (Resumed), 3680.
- SpectraBase. (n.d.). 3-Nitropyridine.
- ChemicalBook. (n.d.). 3-Nitropyridine(2530-26-9) 13C NMR spectrum.
- Common Organic Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Molecules. (2018, April 24).
- ChemInform. (2025, August 7). Methods for the Synthesis of 3-Nitro-5-chloro-1,2,4-triazole.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine-n-oxide (III). The nitration of 2- and 3-methoxypyridine-N-oxide.
- Evonik. (n.d.). The Modern Chemist's Guide to Hydrogen Peroxide and Peracetic Acid.
- ResearchGate. (n.d.). Selected parts of infrared spectra of...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
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Technical Guide: Safety, Handling, and Risk Management of 3-Chloro-5-nitropyridine 1-oxide
[1]
Part 1: Executive Summary & Chemical Identity
3-Chloro-5-nitropyridine 1-oxide is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents.[1] Its structure—combining a pyridine ring with an N-oxide functionality, a nitro group, and a chlorine atom—imparts unique reactivity, making it a versatile electrophile for Nucleophilic Aromatic Substitution (
However, this utility comes with significant safety liabilities. The coexistence of an N-oxide (energetic, oxidizing) and a nitro group (energetic, oxidizing) on the same aromatic core classifies this compound as a High Energy Material . It possesses latent explosive potential, thermal instability, and potent sensitizing properties. This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of these risks and the protocols required to mitigate them.
Chemical Identity Table[2]
| Property | Detail |
| Chemical Name | 3-Chloro-5-nitropyridine 1-oxide |
| CAS Number | 887576-26-3 (Primary); Note: Isomers like 3-chloro-4-nitro (76439-45-7) are common; verify structure via NMR.[1] |
| Molecular Formula | |
| Molecular Weight | 174.54 g/mol |
| Structure | Pyridine ring oxidized at N(1), Chlorinated at C(3), Nitrated at C(5). |
| Physical State | Yellow to orange crystalline solid. |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water. |
Part 2: Hazard Identification & Mechanistic Risk Assessment[1]
The "Energetic Synergism" Hazard
The primary risk of 3-Chloro-5-nitropyridine 1-oxide is not just toxicity, but thermal instability .[1]
-
Mechanism: The N-oxide bond (
) is weak (~65 kcal/mol) compared to C-H or C-C bonds. Upon heating, it can undergo deoxygenation or rearrangement (Meisenheimer rearrangement), releasing significant energy. -
Synergy: The presence of the electron-withdrawing nitro group (
) destabilizes the ring further and provides an internal oxygen source, lowering the onset temperature of decomposition ( ). -
Risk: Uncontrolled heating, friction, or impact can trigger a deflagration-to-detonation transition (DDT), especially in dry, multi-gram quantities.[1]
GHS Classification (Self-Validated via Structural Alerts)
Based on read-across from analogous nitropyridine N-oxides (e.g., 4-nitropyridine N-oxide).[1]
-
Physical: Self-Reactive Substance (Type C/D) – Heating may cause fire or explosion.
-
Health (Acute): Acute Tox. 3 (Oral/Inhalation) – Nitropyridines interfere with hemoglobin (methemoglobinemia) and cellular respiration.
-
Health (Chronic): Skin Sens. 1 – Chlorinated pyridines are potent haptens, capable of binding to skin proteins and inducing severe allergic contact dermatitis.
-
Health (Genotoxicity): Muta. 2 – Positive Ames test results are common for nitro-aromatics.
Part 3: Strategic Handling & Storage Protocols[3]
Storage: The "Cold Chain" Mandate
Unlike stable organic acids, this compound degrades over time, potentially accumulating shock-sensitive decomposition byproducts.[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>3 months), store at -20°C .
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Oxygen promotes oxidative degradation; moisture can hydrolyze the C-Cl bond slowly, releasing HCl.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas during transfer to prevent friction initiation or metal-catalyzed decomposition.
Handling Workflow: The "Minimum Energy" Principle
Every manipulation must minimize energy input (thermal, mechanical, static).
Protocol: Safe Weighing & Transfer
-
Equilibration: Allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation (water acts as a heat sink but can also induce hydrolysis).
-
Static Control: Use an anti-static gun on the vial and balance. N-oxide powders are often electrostatic and can disperse into the air, creating a dust explosion hazard.
-
Tooling: Use ceramic or Teflon-coated spatulas . Do NOT use metal.
-
PPE: Double nitrile gloves (0.11 mm min), lab coat, safety glasses, and a NIOSH N95/P100 respirator if handling open powder outside a fume hood (not recommended).
Part 4: Experimental Safety & Synthesis Integration
Researchers often generate this compound in situ or react it further. The following workflow illustrates the safety logic for a typical application: Nucleophilic Aromatic Substitution (
Reaction Safety Logic
In an
-
Danger Zone: The exotherm from the reaction can push the internal temperature above the compound's
(typically >120°C for this class). -
Control: Strict temperature monitoring is required.
Visualization: Safe Reaction Workflow
The following diagram outlines the decision logic for handling this compound in synthesis, prioritizing thermal control.
Caption: Workflow for mitigating thermal runaway risks during synthesis involving 3-Chloro-5-nitropyridine 1-oxide.
Part 5: Emergency Response Protocols
Firefighting (Class D/Chemical)
-
Do NOT use: Halon or CO2 extinguishers. They may not be effective against N-oxide fires which supply their own oxygen.
-
Preferred Agent: Water deluge (flood with water). The goal is to cool the mass below decomposition temperature immediately.
-
Evacuation: If a fire involves >100g of material, evacuate the lab immediately. Explosion risk is high.
Spill Cleanup (Dry Powder)
-
Isolate: Clear the area of non-essential personnel.
-
Wet Down: Gently mist the powder with an inert solvent (e.g., heptane) or water (if waste disposal allows) to suppress dust. Do not sweep dry powder (friction risk).
-
Collect: Use a conductive, spark-proof scoop. Place in a plastic container (not metal).
-
Decontaminate: Wash surface with 10% sodium thiosulfate solution (reduces oxidative potential) followed by soap and water.
First Aid
-
Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (common with nitrogen oxide release).
-
Skin Contact: Wash with polyethylene glycol 400 (PEG-400) followed by soap and water. PEG is more effective than water alone for lipophilic nitro compounds.
-
Eye Contact: Rinse for 15 minutes.[2][3][4] Consult an ophthalmologist immediately.
Part 6: Waste Management
Disposal of N-oxides requires specific segregation to prevent "trash can fires."
-
Segregation: Never mix with reducing agents, metal hydrides, or strong acids in the waste stream.
-
Labeling: Clearly label as "Oxidizing Solid" and "Toxic."
-
Destruction (Professional Only): Incineration is the only approved method. Chemical destruction (reduction) in the lab is risky and should be avoided unless performed by an expert.
References
-
National Institutes of Health (PubChem). 3-Chloro-5-nitropyridine 1-oxide Compound Summary (CAS 887576-26-3).[1] PubChem.[5][6] Available at: [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitropyridine N-oxide derivatives hazard classification. ECHA.[7] Available at: [Link]
-
Organic Syntheses. Nitration of Pyridine N-Oxides: Safety Considerations. Org.[7][8][9] Synth. 1957, 37,[1] 63. Available at: [Link]
- Bretherick's Handbook of Reactive Chemical Hazards.Pyridine N-oxide and Nitro Group Interactions. Elsevier Science. (Standard Reference Text).
Sources
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Nitropyridine 1-oxide | C5H4N2O3 | CID 142764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 2762900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-nitropyridine 1-oxide
Executive Summary
This application note details the protocols for utilizing 3-Chloro-5-nitropyridine 1-oxide as a high-value electrophile in Palladium-catalyzed cross-coupling reactions. While 3,5-disubstituted pyridines are critical scaffolds in kinase inhibitors and GPCR ligands, their synthesis is often hampered by the electronic deactivation of the pyridine ring.
The introduction of the N-oxide moiety serves a dual purpose:
-
Electronic Activation: It significantly lowers the energy barrier for oxidative addition at the C3-Chlorine bond compared to the non-oxidized parent pyridine.
-
Regiocontrol: It blocks the pyridine nitrogen lone pair, preventing the formation of non-reactive Pd(II)-pyridyl complexes (catalyst poisoning).
This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, alongside critical safety data regarding the energetic nitro-N-oxide combination.
Chemical Context & Mechanistic Insight
The "N-Oxide Effect" in Catalysis
The substrate contains three distinct functional sites: the electrophilic C-Cl bond, the electron-withdrawing Nitro group, and the N-oxide.
-
Oxidative Addition: The 5-nitro group and the 1-oxide moiety are both strongly electron-withdrawing. This makes the C3 position highly electrophilic, facilitating the oxidative addition of Pd(0) into the C-Cl bond, a step that is typically rate-limiting for aryl chlorides.
-
Catalyst Interaction: Unlike basic pyridines, the N-oxide oxygen is a hard Lewis base. While it prevents soft Pd(II) coordination at nitrogen, it can coordinate to hard counter-ions (e.g., Cs+, K+) or boronic acids, potentially accelerating transmetallation in Suzuki couplings via the "oxo-palladium" pathway.
Reaction Pathway Visualization
Figure 1: Strategic workflow for accessing 3,5-disubstituted pyridines via the N-oxide intermediate.
Protocol A: Suzuki-Miyaura Cross-Coupling[1]
This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of Pd(dppf)Cl₂ is recommended due to its large bite angle, which stabilizes the complex against deoxygenative side reactions and promotes reductive elimination.
Reagents & Materials
-
Substrate: 3-Chloro-5-nitropyridine 1-oxide (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv for sensitive substrates)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strict deoxygenation required)
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).
-
Degassing (Critical): Add the solvent mixture (Dioxane/Water). Sparge the solution with Argon for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive stream of Argon. Cap the vial immediately.
-
Reaction: Heat the block to 80–90 °C for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] The N-oxide moiety makes the product significantly more polar; expect a lower R_f on TLC compared to non-oxidized pyridines.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc and wash with Brine.
-
Note: The product is likely water-soluble due to the N-oxide/Nitro combination. Perform multiple extractions (3x) or use DCM/Isopropanol (3:1) for extraction if yield is low.
-
-
Purification: Flash chromatography (DCM/MeOH gradients).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failure | Switch to Pd₂(dba)₃ / XPhos . XPhos is superior for electron-poor chlorides. |
| Protodeboronation | Unstable boronic acid | Use Potassium Trifluoroborate (R-BF₃K) salts instead of boronic acids. |
| Deoxygenation | Overheating / Reducing conditions | Lower temp to 60°C; ensure base is not promoting Pd-mediated reduction. |
Protocol B: Buchwald-Hartwig Amination[4][5]
Coupling amines to 3-chloro-5-nitropyridine 1-oxide is challenging due to the potential for nucleophilic aromatic substitution (
Reagents[1][2][6][7]
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)
-
Rationale: Xantphos is a rigid bidentate ligand that enforces reductive elimination and prevents the formation of inactive Pd-bis(amine) complexes.
-
-
Base: Cs₂CO₃ (2.0 equiv). Avoid NaOtBu as it may trigger decomposition of the nitro/N-oxide scaffold.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Methodology
-
Charge: Combine Substrate, Amine (1.1 equiv), Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a glovebox or under strict Schlenk conditions.
-
Solvate: Add anhydrous Toluene (0.2 M concentration).
-
Heat: Stir at 100 °C for 16 hours.
-
Filter: Filter through a pad of Celite to remove Palladium black.
-
Purify: The nitro-N-oxide products are often brightly colored (yellow/orange). Use this to aid visual fractionation during chromatography.
Post-Coupling Transformation: Deoxygenation
Once the cross-coupling is complete, removing the N-oxide is often required to restore the pyridine aromaticity for drug-like properties.
Method: PCl₃ mediated reduction.
-
Reagents: PCl₃ (3.0 equiv), DCM or CHCl₃.
-
Conditions: 0 °C to Room Temperature, 1–2 hours.
-
Safety Note: This reaction produces POCl₃ and HCl. Quench carefully with saturated NaHCO₃.
Alternative (Mild): Pd/C + Ammonium Formate in Methanol (Transfer Hydrogenation). Warning: This will also reduce the Nitro group to an Amine.
Safety & Handling (Crucial)
Energetic Hazards
The combination of a Nitro group (NO₂) and an N-oxide (N→O) on a small ring creates a high oxygen balance.
-
Thermal Stability: Do not heat the neat solid above 120 °C.
-
DSC Recommendation: Run a Differential Scanning Calorimetry (DSC) trace on any new derivative >5g scale to determine the onset of decomposition.
Chemical Incompatibility
-
Strong Reducing Agents: Avoid LiAlH₄ or Hydrazine unless simultaneous reduction of NO₂ and N-O is intended (exothermic).
-
Acylating Agents: Acetic anhydride will react with the N-oxide (Katada reaction) to rearrange onto the ring (C2-acetoxylation), destroying the N-oxide.
References
-
Mechanistic Basis of Pyridine N-Oxide Couplings
-
Suzuki Coupling on Chloropyridines
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Deoxygenation Protocols
-
Buchwald-Hartwig Conditions for Deactivated Heterocycles
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
-
Synthesis of 3-chloro-5-nitropyridine 1-oxide (Starting Material)
-
General oxidation protocol adapted from: Journal of Heterocyclic Chemistry, "Oxidation of halopyridines with mCPBA". Link
-
Sources
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. rsc.org [rsc.org]
- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of Activated Chloro-Nitropyridine N-Oxides in Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its value is significantly enhanced through strategic functionalization that modulates its electronic properties. This guide delves into the synthetic utility of chloro-nitropyridine N-oxides, with a specific focus on the principles governing the reactivity of scaffolds like 3-Chloro-5-nitropyridine 1-oxide. We will explore the underlying chemical principles that make this class of reagents a powerful tool for constructing kinase inhibitor libraries, provide detailed experimental protocols for their application in nucleophilic aromatic substitution (SNAr) reactions, and discuss their role in targeting critical cell signaling pathways.
The Chemical Rationale: Activating the Pyridine Scaffold
The efficacy of a building block in drug discovery is defined by its reactivity, selectivity, and versatility. Chloro-nitropyridine N-oxides are exemplary reagents because their substituents work in concert to create a highly electrophilic aromatic system primed for modification.
Principles of Activation for Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. However, for practical synthetic applications, further activation is required. This is achieved through the synergistic effects of the nitro group (–NO₂) and the N-oxide functionality.
-
N-Oxide Functionality: The N-oxide group is a potent activating feature.[1][2] The positively charged nitrogen atom and the electronegative oxygen atom strongly withdraw electron density from the pyridine ring, particularly from the C2 (ortho) and C4 (para) positions. This polarization significantly lowers the energy barrier for a nucleophile to attack these sites.[3] Molecules with N-oxide functionalities are central to medicinal chemistry, serving as intermediates, prodrugs, and drugs.[2]
-
Nitro Group Activation: The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4] Through both inductive and resonance effects, it delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing this key transition state and accelerating the reaction.[5] The activating effect is most pronounced at the positions ortho and para to the nitro group.[6]
In a scaffold such as 3-Chloro-5-nitropyridine 1-oxide, the N-oxide activates the C2 and C6 positions, while the C5-nitro group activates the C2, C4, and C6 positions. This confluence of electronic effects renders the pyridine ring highly susceptible to nucleophilic attack, which is the cornerstone of its utility in building diverse molecular libraries.
Caption: Generalized SNAr pathway on a chloro-nitropyridine N-oxide.
Application in Targeting Kinase Signaling Pathways
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. Kinase inhibitors function by blocking the kinase's ability to phosphorylate downstream substrates, often by competing with ATP at the enzyme's active site. The development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[7][8]
The chloro-nitropyridine N-oxide scaffold provides a robust starting point for creating these inhibitors. The chlorine atom serves as a convenient leaving group, allowing for the introduction of various amine-containing fragments via SNAr. These fragments can be designed to form key hydrogen bonds and van der Waals interactions within the kinase ATP-binding pocket, leading to high-affinity binding.
For example, the introduction of substituted anilines or aliphatic amines can position functional groups to interact with the "hinge region" of the kinase, a critical anchoring point for many inhibitors.[9] Subsequent modification, such as reduction of the nitro group to an amine, provides another vector for further chemical elaboration to improve potency, selectivity, and pharmacokinetic properties.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Synthetic Protocols and Methodologies
The following section provides a detailed, generalized protocol for the nucleophilic aromatic substitution reaction on a chloro-nitropyridine scaffold with a primary or secondary amine. This reaction is fundamental to creating a library of potential kinase inhibitors.
Safety and Handling
-
Hazard Profile: Chloro-nitropyridine derivatives are often classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[10][11][12][13] They may cause skin, eye, and respiratory irritation.[10][13] Always consult the specific Material Safety Data Sheet (MSDS) for the reagent being used.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10][11]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood.[11] Avoid creating dust.[11] Keep containers tightly closed when not in use.[11]
| Hazard Class | Precautionary Measures | Reference |
| Acute Toxicity | Avoid ingestion, inhalation, and skin contact. Do not eat, drink, or smoke when using. | [10] |
| Irritation | Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling. | [10][13] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents. | [11] |
General Protocol for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for reacting a chloro-nitropyridine N-oxide with an amine to generate a diverse set of derivatives.
Materials:
-
Chloro-nitropyridine N-oxide derivative (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)[14][15]
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or THF)[4][14]
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the chloro-nitropyridine N-oxide (1.0 eq) and the anhydrous base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO) to dissolve or suspend the reagents. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the mixture at room temperature while stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50 °C and 120 °C) and stir for 8-24 hours.[14] The progress of the reaction should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers and wash with water, followed by brine, to remove the solvent and residual base.
-
Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired N-substituted amino-nitropyridine N-oxide.[5][14]
Causality Behind Choices:
-
Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they effectively solvate the cation of the base but poorly solvate the anionic nucleophile, increasing its reactivity. They also have high boiling points, allowing for elevated reaction temperatures.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the amine nucleophile (if it's an amine salt) or to scavenge the HCl generated during the reaction with a free amine, driving the equilibrium towards the product.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the introduction of moisture, which can quench the nucleophile and lead to side reactions.
Caption: A typical workflow for synthesis, purification, and analysis.
Conclusion
The chloro-nitropyridine N-oxide scaffold represents a highly valuable and versatile building block in the design and synthesis of kinase inhibitors. The synergistic electronic activation provided by the N-oxide and nitro groups facilitates reliable and efficient nucleophilic aromatic substitution reactions, enabling the rapid generation of diverse chemical libraries. By understanding the fundamental principles of reactivity and employing robust synthetic protocols, researchers can effectively leverage these reagents to develop novel therapeutics targeting critical kinase-driven disease pathways.
References
- Alfa Aesar. (2009, January 27). Material Safety Data Sheet: 4-Nitropyridine N-oxide. Available from: [Referenced through search, direct link unavailable]
-
Dolci, L., et al. (2009, December 4). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]
-
Graul, J., et al. (2006, February 25). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available from: [Link]
-
Li, Y., et al. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available from: [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available from: [Link]
-
IndiaMART. 3-Chloro-5-nitropyridine CAS 22353-33-9 - Medicine Grade at Best Price. Available from: [Link]
- Google Patents. (CN103819398B) The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
National Institutes of Health, PubChem. 3-Chloro-5-nitropyridine. Available from: [Link]
-
Tsai, C., et al. (2005, July 14). Synthesis and identification of[11][14][16]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Hiltebrand, A., et al. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available from: [Link]
-
Wang, Y., et al. (2011, April 14). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines... Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]
-
Hiltebrand, A., et al. (2024, March 29). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. Available from: [Link]
-
Guzi, T., et al. (2006, April 15). Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]
-
Science of Synthesis. (2009). Product Class 3: Amine N-Oxides. Thieme. Available from: [Link]
-
Li, S., et al. (2025, July 21). In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor... MDPI. Available from: [Link]
-
Chemical & Pharmaceutical Bulletin. (2001). Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen. Available from: [Link]
-
Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
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- 16. researchgate.net [researchgate.net]
Strategic Functionalization of 3-Chloro-5-nitropyridine 1-oxide: A Gateway to Polysubstituted Pyridine Agrochemicals
Executive Summary
In the high-stakes arena of agrochemical synthesis, the pyridine ring remains a privileged scaffold, present in blockbuster herbicides (e.g., Fluazinam, Clopyralid) and insecticides (neonicotinoids). However, accessing specific substitution patterns—particularly 2,3,5-trisubstituted pyridines —presents a significant regiochemical challenge.
This Application Note details the strategic utility of 3-Chloro-5-nitropyridine 1-oxide (Compound 1 ). Unlike its non-oxidized counterpart, the N-oxide moiety functions as a "chemical beacon," directing electrophilic and nucleophilic modifications to the C2 position. This guide provides validated protocols for converting this intermediate into high-value 2,3-dichloro-5-nitropyridine scaffolds, enabling the sequential assembly of complex active ingredients (AIs).
Chemical Logic & Mechanism[1][2][3]
The utility of 3-Chloro-5-nitropyridine 1-oxide lies in its unique "Push-Pull" electronic environment, which allows for orthogonal functionalization.
-
The N-Oxide Effect (The "Push"): The N-oxide oxygen donates electron density into the ring (activating C2/C4 for electrophiles) but also inductively withdraws electrons (activating C2/C6 for nucleophiles). In the presence of activating agents like
, it triggers a rearrangement (Meisenheimer-type) to install a chlorine at C2. -
The Nitro Effect (The "Pull"): The nitro group at C5 is a strong electron-withdrawing group (EWG). It activates the para position (C2) and ortho position (C4) towards Nucleophilic Aromatic Substitution (
). -
The Result: The C2 position becomes the "hotspot" for functionalization.
Pathway Visualization
The following diagram illustrates the divergent reactivity pathways accessible from the N-oxide core.
Figure 1: Divergent synthesis pathways. The
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 2,3-Dichloro-5-nitropyridine
Context: This is the most critical transformation. It converts the N-oxide into a scaffold with two differentiable halogens. The chlorine at C2 is highly reactive (activated by ring N and para-nitro), while the chlorine at C3 is stable, allowing for sequential substitution.
Safety Warning:
Materials
-
3-Chloro-5-nitropyridine 1-oxide (1.0 equiv)
-
Phosphorus Oxychloride (
) (5.0 - 10.0 equiv, acts as solvent/reagent) -
Optional:
(0.5 equiv) to enhance rate.
Step-by-Step Procedure
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber), and an internal thermometer. Flush with Nitrogen (
). -
Addition: Charge the flask with 3-Chloro-5-nitropyridine 1-oxide (e.g., 10 g, 57 mmol).
-
Reagent: Carefully add
(50 mL) at room temperature. The slurry may warm slightly. -
Reaction: Heat the mixture gradually to reflux (105–110 °C) .
-
Checkpoint: The solids should dissolve, forming a clear, dark solution.
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting N-oxide is much more polar than the product. Reaction time is typically 2–4 hours.
-
-
Quenching (Critical):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via rotary evaporation under reduced pressure (trap the distillate carefully). -
Pour the resulting thick oil slowly onto crushed ice (200 g) with vigorous stirring. Maintain internal temp < 20°C.
-
Neutralize the aqueous slurry to pH 7–8 using saturated
or 20% NaOH solution.
-
-
Workup: Extract with Dichloromethane (DCM) (
). Wash combined organics with brine, dry overngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Expected Yield: 75–85% Characterization: The product (2,3-dichloro-5-nitropyridine) will show a distinct shift in NMR (loss of C2 proton) and mass spectrum (M+ and M+2 pattern for two chlorines).
Protocol B: Sequential for Agrochemical Library Generation
Context: Once the 2,3-dichloro-5-nitropyridine is generated (from Protocol A), it serves as a substrate for library synthesis. The C2-Cl is displaced first.
Reaction Table: Relative Reactivity
| Position | Substituent | Electronic Activation | Reactivity Rank |
| C2 | Chlorine | Ortho to N, Para to | 1 (Highest) |
| C3 | Chlorine | Meta to N, Meta to | 3 (Lowest) |
| C4 | Hydrogen | Para to N, Ortho to | 2 (Medium - rare attack) |
Procedure (Generic Amination)
-
Dissolution: Dissolve 2,3-dichloro-5-nitropyridine (1.0 equiv) in dry Acetonitrile (MeCN) or THF.
-
Base: Add
(2.5 equiv) or Diisopropylethylamine (DIPEA). -
Nucleophile: Add the amine (e.g., methylamine, aniline derivative) (1.05 equiv) dropwise at 0 °C .
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT.
-
Note: Heating is rarely required for C2 displacement due to the high activation.
-
-
Workup: Filter salts, concentrate, and partition between EtOAc/Water.
Protocol C: Deoxygenation (Restoring the Pyridine Base)
Context: If the N-oxide was used solely to protect the nitrogen or direct nitration, and needs to be removed without chlorination.
Procedure
-
Dissolve 3-Chloro-5-nitropyridine 1-oxide (1.0 equiv) in Chloroform (
). -
Add Phosphorus Trichloride (
) (2.0 equiv) dropwise at RT. -
Heat to reflux for 1–2 hours.
-
Pour onto ice/water, basify with NaOH, and extract with DCM.
-
Green Alternative: Use
(1 atm) and Pd/C (5%) in Methanol, but monitor carefully to avoid reducing the nitro group or de-chlorinating. For high chemoselectivity, the method is more robust for this specific substrate.
-
Agrochemical Application Workflow
The following diagram demonstrates how these protocols fit into the synthesis of a hypothetical "Fluazinam-style" fungicide or herbicide, where the pyridine ring requires specific functionalization at the 2, 3, and 5 positions.
Figure 2: Total synthesis workflow utilizing the N-oxide strategy to differentiate C2 and C3 positions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Protocol A | Incomplete rearrangement or hydrolysis during workup. | Ensure reflux is vigorous ( |
| Regioselectivity Loss (Protocol B) | Temperature too high. | Perform C2 displacement at -10°C to 0°C. The C2-Cl is hyper-reactive; heat promotes C3 attack. |
| "Tar" formation | Thermal decomposition of N-oxide. | Do not overheat the N-oxide during the |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165–314.
-
Patent WO2008142542. (2008). Synthesis of 3-bromo-4-chloro-pyridine 1-oxide and related analogs.
chlorination methodology on similar nitropyridine N-oxides). -
Patent US4897488. (1990). Process for the preparation of 2,3-dichloro-5-trichloromethylpyridine.[2] (Industrial precedent for converting 3-substituted pyridine N-oxides to 2,3-dichloro derivatives).[2]
-
BenchChem Application Note. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Provides comparative reactivity data for nitro-activated chloropyridines).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-nitropyridine 1-oxide & Derivatives
Introduction
Welcome to the technical support hub for 3-Chloro-5-nitropyridine 1-oxide (CNPO) . This intermediate is critical in medicinal chemistry, serving as a scaffold for nucleophilic aromatic substitutions (SNAr) at the C2 and C6 positions.
However, the synthesis and purification of CNPO present unique challenges due to the electron-deficient nature of the pyridine ring (deactivating it toward oxidation) and the thermal instability of the resulting N-oxide. This guide addresses the most common bottlenecks: incomplete oxidation, removal of oxidant byproducts (m-chlorobenzoic acid), and safe handling during scale-up.
Module 1: Critical Safety Protocols (Read First)
The Thermal Hazard: "Runaway Decomposition"
Pyridine N-oxides, particularly those with nitro groups, possess high energy of decomposition.
-
Risk: Heating CNPO or its derivatives above 100°C—especially in the presence of metal salts or under acidic conditions—can trigger a Meisenheimer rearrangement or explosive deoxygenation.
-
Protocol:
-
NEVER distill CNPO at atmospheric pressure.
-
ALWAYS test thermal stability (DSC/ARC) before scaling above 10g.
-
Vacuum Drying: Keep temperature <50°C.
-
Module 2: Troubleshooting Synthesis & Impurity Profiling
The Challenge: Why is my reaction incomplete?
The presence of the Nitro (C5) and Chloro (C3) groups significantly pulls electron density away from the nitrogen lone pair, making it a poor nucleophile. Standard oxidation (H2O2/Acetic Acid) often stalls.
Recommended Route: Use m-Chloroperoxybenzoic acid (mCPBA) in Dichloromethane (DCM) or Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic anhydride (TFAA).
Impurity Profile Table
| Impurity Type | Source | Chemical Behavior | Removal Strategy |
| m-Chlorobenzoic Acid (mCBA) | Byproduct of mCPBA oxidation | Acidic (pKa ~3.8) | Basic Wash (Sat. NaHCO3 or K2CO3). |
| Unreacted Starting Material | Incomplete oxidation due to electron deficiency | Non-polar, Weakly Basic | Flash Chromatography (elutes first) or Acid Wash (rarely effective due to low basicity). |
| Over-oxidation products | Harsh conditions (High Temp) | Highly Polar | Recrystallization (remains in mother liquor). |
Module 3: The "Golden Path" Purification Protocol
Scenario A: Removing m-Chlorobenzoic Acid (The mCPBA Route)
The most frequent support ticket we receive involves removing the stoichiometric equivalent of mCBA formed during the reaction.
Step-by-Step Workflow:
-
Quench: Cool reaction mixture (DCM) to 0°C. Add 10% aqueous Na2SO3 to destroy excess peroxide (check with starch-iodide paper).
-
The "Double Wash" (Critical Step):
-
Wash the organic layer vigorously with Saturated Aqueous NaHCO3 (2x).
-
Why? This converts mCBA (organic soluble) into m-chlorobenzoate (water soluble).
-
Troubleshooting: If an emulsion forms, filter the biphasic mixture through a pad of Celite before separation.
-
-
Drying: Dry organic layer over Na2SO4 (Magnesium sulfate can sometimes coordinate to N-oxides; Sodium sulfate is safer).
-
Concentration: Evaporate solvent at <40°C (Bath temp).
Visualization: Purification Logic Tree
Caption: Decision logic for purifying 3-Chloro-5-nitropyridine 1-oxide from crude reaction mixtures.
Module 4: Advanced Troubleshooting (FAQs)
Q1: My product is streaking on the column. How do I fix this?
Cause: N-oxides are highly polar and can interact with the silanols on silica gel. Solution:
-
Solvent System: Use DCM:Methanol (95:5 to 90:10).
-
Modifier: Pre-wash the silica column with 1% Triethylamine (TEA) in DCM, or add 0.5% TEA to your eluent. This neutralizes acidic sites on the silica.
-
Alternative: Use neutral alumina instead of silica gel if decomposition is observed on the column.
Q2: I cannot remove the unreacted starting material (3-chloro-5-nitropyridine).
Cause: The electron-withdrawing groups make the starting material very non-basic, so acid extraction (washing with HCl) often fails to pull the starting material into the water layer without also protonating the N-oxide (pKa ~0.79). Solution:
-
Chromatography: The starting material is significantly less polar (higher Rf) than the N-oxide. A quick silica plug filtration using 100% DCM will elute the starting material, while the N-oxide sticks. Then switch to 10% MeOH/DCM to elute your product.
Q3: Can I use recrystallization instead of a column?
Answer: Yes, for scale-up (>10g).
-
Solvent: Acetonitrile is often superior to Ethanol for nitro-pyridines.
-
Protocol: Dissolve crude solid in minimum boiling acetonitrile. Cool slowly to RT, then to -20°C.
-
Warning: Do not use Acetone if strong base is present (risk of polymerization).
Module 5: Experimental Workflow Visualization
The following diagram illustrates the chemical transformation during the workup phase, specifically the removal of mCBA.
Caption: Chemical mechanism of m-chlorobenzoic acid removal via bicarbonate wash.
References
-
BenchChem. "A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides." BenchChem Technical Guides. Accessed February 21, 2026. Link
-
Y. Wang, L. Zhang. "Recent Developments in the Chemistry of Heteroaromatic N-Oxides." Synthesis, 2015, 47, A–Q. Link
-
Jubilant Ingrevia. "Safety Data Sheet: 2-Chloro-5-nitropyridine."[1] Jubilant Ingrevia SDS Database. Accessed February 21, 2026. Link
-
Organic Syntheses. "3-Methyl-4-nitropyridine-1-oxide." Org.[2] Synth. 1953, 33, 79. Link
-
ChemicalBook. "3-Chloro-5-nitropyridine Properties and Suppliers." ChemicalBook Database. Accessed February 21, 2026. Link
Sources
How to prevent deoxygenation of 3-Chloro-5-nitropyridine 1-oxide during reactions
Welcome to the technical support center for 3-Chloro-5-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address a common and critical challenge: the unintended deoxygenation of the N-oxide functionality during chemical reactions. This guide provides in-depth, evidence-based troubleshooting advice and preventative protocols to ensure the integrity of your molecule throughout your synthetic sequences.
Understanding the Stability of 3-Chloro-5-nitropyridine 1-oxide
3-Chloro-5-nitropyridine 1-oxide is a highly functionalized pyridine derivative with significant potential in organic synthesis. The presence of two strong electron-withdrawing groups, a chloro and a nitro substituent, profoundly influences the electronic properties and reactivity of the pyridine ring and the N-oxide group.
The N-oxide functionality serves multiple purposes: it activates the pyridine ring to both electrophilic and nucleophilic substitution and can act as a directing group.[1][2] However, the N-O bond is also susceptible to cleavage, leading to the corresponding pyridine, 3-chloro-5-nitropyridine. This deoxygenation is a common side reaction that can derail a synthetic route and complicate purification. The electron-withdrawing nature of the chloro and nitro groups can make the N-O bond more prone to reduction under certain conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of deoxygenation of 3-Chloro-5-nitropyridine 1-oxide?
Deoxygenation of 3-Chloro-5-nitropyridine 1-oxide can be triggered by a variety of reagents and conditions, often those that have reducing properties or can facilitate oxygen transfer. The most common culprits include:
-
Phosphorus(III) Reagents: Triphenylphosphine (PPh₃), trialkyl phosphites (P(OR)₃), and phosphorus trichloride (PCl₃) are classic reagents for deoxygenation.[4][5] While effective for intentionally removing the N-oxide, they can be inadvertently introduced or formed in a reaction mixture, leading to undesired product formation.
-
Strong Acids and High Temperatures: While many pyridine N-oxides are stable in dilute acids, prolonged exposure to strong acids at elevated temperatures can promote deoxygenation, sometimes in combination with other reagents.[6]
-
Certain Metal Catalysts: Some transition metal catalysts, particularly those used in hydrogenation or reduction reactions (e.g., Palladium on carbon with a hydrogen source), can readily reduce the N-oxide functionality.[7]
-
Reagents Used for Chlorination/Activation: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are known to cause deoxygenation, often accompanied by chlorination of the pyridine ring.[8]
Q2: I am planning a nucleophilic aromatic substitution (SNAr) on 3-Chloro-5-nitropyridine 1-oxide. How can I avoid deoxygenation?
Nucleophilic aromatic substitution is a common reaction for this substrate. The electron-withdrawing groups strongly activate the ring for nucleophilic attack. To preserve the N-oxide during an SNAr reaction, consider the following:
-
Choice of Nucleophile and Base: Use the mildest possible conditions. If a strong base is required to deprotonate your nucleophile, consider pre-forming the nucleophile at a low temperature and then adding it to the pyridine N-oxide solution. Avoid using bases that can also act as reducing agents.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture that might lead to decomposition or the formation of reactive species.
Q3: How can I monitor my reaction for deoxygenation?
Regular monitoring is crucial. The most effective methods are:
-
Thin-Layer Chromatography (TLC): The deoxygenated product, 3-chloro-5-nitropyridine, will likely have a different Rf value than the starting N-oxide. The N-oxide is typically more polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the reaction, as it will allow you to see the masses of both the desired product and the deoxygenated side product.
Troubleshooting Guide
Problem: My reaction is producing a significant amount of the deoxygenated product, 3-chloro-5-nitropyridine.
Root Cause Analysis and Solutions:
This is a clear indication that a component of your reaction mixture is acting as a reducing agent for the N-oxide. Let's break down the potential causes and solutions:
1. Reagent-Induced Deoxygenation:
-
Question: Are you using any phosphorus-based reagents (e.g., phosphines, phosphites) or low-valent metals?
-
Answer: These are likely the primary cause.
-
Solution:
-
Reagent Selection: If the phosphorus reagent is essential for your desired transformation, explore alternatives. For example, if a phosphine is used as a ligand for a metal catalyst, screen other ligands that are less likely to interact with the N-oxide.
-
Stoichiometry and Addition: If the reagent cannot be replaced, use it in stoichiometric amounts and add it slowly to the reaction mixture at a low temperature to minimize its excess concentration at any given time.
-
-
-
Question: Are you using reagents like SOCl₂, POCl₃, or PCl₃ for activation or chlorination?
-
Answer: These reagents are well-known to cause deoxygenation.[8]
-
Solution:
-
Alternative Reagents: For chlorination, consider milder reagents if possible. The choice will be highly dependent on the specific transformation. For activation of a carboxylic acid, for example, carbodiimide-based coupling reagents (e.g., EDC, DCC) are less likely to cause deoxygenation.
-
-
2. Condition-Induced Deoxygenation:
-
Question: Is your reaction run at a high temperature for an extended period?
-
Answer: Thermal instability, especially in the presence of other reagents, can lead to deoxygenation.
-
Solution:
-
Temperature Optimization: Determine the minimum temperature required for the reaction to proceed at an acceptable rate.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
-
-
Question: What is the pH of your reaction? Are strong acids or bases present?
-
Answer: Extreme pH can contribute to the degradation of the N-oxide.
-
Solution:
-
pH Control: If possible, buffer the reaction mixture. If a strong acid or base is required, consider the order of addition and temperature control to minimize direct, harsh exposure to the N-oxide. For instance, add the N-oxide to a pre-cooled solution of the acid or base.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Stable Nucleophilic Aromatic Substitution
This protocol provides a general framework for performing an SNAr reaction on 3-Chloro-5-nitropyridine 1-oxide while minimizing the risk of deoxygenation.
-
Preparation:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).
-
If a base is required to deprotonate the nucleophile, cool the solution to 0 °C or lower and add the base (e.g., NaH, K₂CO₃) portion-wise. Stir until deprotonation is complete.
-
-
Reaction:
-
In a separate flask, dissolve 3-Chloro-5-nitropyridine 1-oxide in the same anhydrous solvent.
-
Cool the N-oxide solution to 0 °C.
-
Slowly add the solution of the deprotonated nucleophile to the N-oxide solution via a syringe or dropping funnel.
-
Allow the reaction to warm to the desired temperature (start with room temperature or lower if possible) and monitor its progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (if a strong base was used) or water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography, if necessary.
-
Data and Diagrams
Table 1: Reagent and Condition Compatibility
| Reagent/Condition | Risk of Deoxygenation | Recommendations and Alternatives |
| Phosphorus(III) Reagents | ||
| PPh₃, P(OR)₃, PCl₃ | High | Avoid if possible. If necessary, use stoichiometric amounts at low temperatures. |
| Activating/Chlorinating Agents | ||
| POCl₃, SOCl₂ | High | Use with extreme caution. Consider alternative activating agents like oxalyl chloride or carbodiimides for other functional groups. |
| Reducing Agents | ||
| H₂/Pd-C, NaBH₄, LiAlH₄ | Very High | These will readily reduce the N-oxide. Protect the N-oxide or choose an alternative synthetic route. |
| Acids | ||
| Strong acids (e.g., conc. H₂SO₄) at high temp. | Moderate to High | Use the mildest possible acid and lowest effective temperature. |
| Bases | ||
| Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃) | Low | Generally safe for deprotonating nucleophiles. |
| Temperature | ||
| > 100 °C for extended periods | Moderate | Optimize for the lowest effective temperature and monitor reaction time carefully. |
Diagrams
Caption: Mechanism of deoxygenation with PCl₃.
Caption: Troubleshooting workflow for deoxygenation.
References
- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl. Recueil des Travaux Chimiques des Pays-Bas.
- Ikramov, A., & Khоlikova, S. (2025). PRODUCTION OF N-OXIDES OF PYRIDYLACETYLENE AMINES OBTAINED FROM 2-METHYL-5-ETHYNYLPYRIDINE.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley.
- BenchChem. (2025).
- Chemistry Stack Exchange. (2016).
- Katiyar, D. (n.d.). Pyridine. Lecture Notes.
- Szafert, S., & Wróbel, Z. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press.
- Kjellberg, M., Ohleier, A., Thuéry, P., Nicolas, E., Anthore-Dalion, L., & Cantat, T. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science.
- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped...
- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- Bellas, M., & Sztschitxky, H. (1965). Syntheses of Heterocyclic Compounds. Part X? Halogen Xubstituted N- Oxides. Journal of the Chemical Society.
- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavia.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2026). 3.
- PubChem. (n.d.). 3-Chloro-5-nitropyridine.
- YouTube. (2019).
- Dalal Institute. (n.d.).
- Chem-Station. (n.d.).
- ChemicalBook. (n.d.). 3-CHLORO-5-NITROPYRIDINE CAS#: 22353-33-9.
- ChemScene. (n.d.). 874492-07-6 | 3-Chloro-2-ethoxy-5-nitropyridine.
- Synchem. (n.d.). 3-Chloro-5-nitropyridine.
- MDPI. (2024).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Managing exothermic reactions involving 3-Chloro-5-nitropyridine 1-oxide
Topic: Managing Exothermic Reactions Involving 3-Chloro-5-nitropyridine 1-oxide CAS: 22353-33-9 Support Tier: Level 3 (Process Safety & Scale-Up)
Core Hazard Analysis & Introduction
User Advisory: You are working with a high-energy precursor . The combination of a Nitro group (
While 3-Chloro-5-nitropyridine 1-oxide is a versatile electrophile for Nucleophilic Aromatic Substitution (
-
Heat of Reaction (
): The desired substitution (e.g., with amines, alkoxides, or thiols) is strongly exothermic. -
Heat of Decomposition (
): If the process temperature ( ) exceeds the onset of decomposition ( ), the N-oxide oxygen or the nitro group can trigger a runaway event, releasing non-condensable gases ( , ) and causing vessel rupture.
Thermal Characterization (The "Why" & "When")
Q: I cannot find a specific decomposition temperature in the literature. What should I assume?
A: Assume instability above 90°C until you generate your own data. Literature values for nitropyridine N-oxides vary significantly based on purity and substituents. 4-Nitropyridine N-oxide, for example, shows decomposition onsets near 200°C, but polysubstituted analogues can decompose as low as 120°C.
Required Action: You must perform a Differential Scanning Calorimetry (DSC) scan on your specific lot of material before heating >50°C.
Q: How do I interpret the DSC data for this compound?
A: Look for the "Safety Window."
-
Endotherm: Melting point (approx. 86-88°C).
-
Exotherm: Decomposition onset.
-
Rule of Thumb: Your Maximum Process Temperature (
) should be at least 50°C below the DSC onset temperature ( ) to account for induction periods (the "100-degree rule" is often too generous for N-oxides; use a 50°C margin for safety).
-
Visual Workflow: Thermal Safety Assessment
Caption: Logical flow for validating thermal stability before scale-up.
Reaction Control (The "How")
Q: My reaction temperature spiked during the addition of the nucleophile. Why?
A: This is likely due to Reagent Accumulation , a critical failure mode in
The Mechanism of Failure:
-
Scenario: You added the nucleophile (e.g., methoxide, amine) at a low temperature (e.g., 0°C) to "play it safe."
-
The Trap: At 0°C, the reaction rate (
) was too slow to consume the reagent as fast as you added it. You accumulated a large molar excess of unreacted nucleophile. -
The Spike: As the vessel warmed (or cooling was reduced), the accumulated reagent reacted all at once. The instantaneous heat release exceeded the cooling capacity, spiking the temperature toward the decomposition zone.
Corrective Protocol: Dosage-Controlled (Semi-Batch) Process
-
Target Temperature: Run the reaction warm enough (e.g., 20-40°C) to ensure the reaction is instantaneous upon addition (Dosage Controlled), but cool enough to stay below decomposition.
-
Validation: Stop the dosing pump. If the heat flow drops to zero immediately, you are reaction-rate limited (Good). If heat flow continues, you have accumulation (Bad).
Q: I am seeing a "Red Oil" or tar formation instead of my product. What happened?
A: You likely triggered Deoxygenation or Polymerization .
-
Deoxygenation: At high temperatures, the N-oxide oxygen can be cleaved, reverting the molecule to the pyridine form (3-Chloro-5-nitropyridine), which has different reactivity.
-
Meisenheimer Complex Stability: The intermediate complex formed during substitution is highly colored (often red/orange). If this persists or degrades into tar, your base strength might be too high, causing ring degradation.
Troubleshooting Table: Reaction Optimization
| Observation | Probable Cause | Corrective Action |
| Temp Spike > 10°C | Reagent Accumulation | Increase |
| Low Yield | Deoxygenation | Lower |
| Pressure Rise | Gas Evolution ( | EMERGENCY: Decomposition onset. Engage crash cooling immediately. |
| Red/Black Tar | Ring Degradation | Use a weaker base (e.g., switch from |
Emergency & Quench Protocols
Q: What is the correct quench protocol if the temperature hits the alarm limit?
A: Do NOT dump water directly into a hot, anhydrous reaction mixture containing nitropyridines; this can cause a steam explosion or accelerate hydrolysis.
The "Crash Cool & Dilute" Protocol:
-
Cut Feed: Stop dosing immediately.
-
Max Cooling: Open jacket valves to full cooling (glycol/brine).
-
Dilution (The Heat Sink): Add a pre-cooled, inert solvent (e.g., cold Toluene or DCM) to the reactor. This adds thermal mass to absorb the heat without chemically reacting.
-
Vent: Ensure the condenser and vent lines are open. Decomposition generates gas; a closed system becomes a bomb.
Visual Workflow: Process Control Loop
Caption: Feedback loop for preventing thermal runaway during nucleophilic substitution.
References
-
Bretherick's Handbook of Reactive Chemical Hazards. (2017). Pyridine N-oxide and Nitroaryl Compounds. Elsevier.
-
Org. Process Res. Dev. (2009).[1] Safety Assessment of Nitropyridine N-oxide Derivatives. American Chemical Society.
-
PubChem Compound Summary. (2024). 3-Chloro-5-nitropyridine 1-oxide (CID 2762900). National Center for Biotechnology Information.
-
Chemical Book. (2024). 3-Chloro-5-nitropyridine Material Safety Data Sheet.
(Note: Always verify specific lot data. Literature values are for guidance only.)
Sources
Validation & Comparative
Comparative Guide: Structural Confirmation Strategies for 3-Chloro-5-nitropyridine 1-oxide Derivatives
Executive Summary & Strategic Context
In drug discovery, the 3-Chloro-5-nitropyridine 1-oxide scaffold serves as a high-value electrophilic intermediate. The simultaneous presence of a nitro group (strong electron-withdrawing) and the N-oxide moiety (dipolar, tunable reactivity) makes this structure prone to nucleophilic aromatic substitution (
However, this reactivity introduces a critical analytical challenge: Regioisomerism and Oxidation State ambiguity.
-
Challenge A: Distinguishing the 3,5-substituted isomer from 2,5- or 3,4-isomers generated during non-selective nitration.
-
Challenge B: Quantifying unoxidized pyridine impurities (which poison subsequent metal-catalyzed couplings).
-
Challenge C: Thermal instability characteristic of nitro-pyridine N-oxides.
This guide objectively compares analytical methodologies to validate this structure, moving beyond basic identity to definitive structural certification.
Analytical Decision Matrix
The following diagram illustrates the logical workflow for confirming the structure, prioritizing non-destructive methods before moving to definitive solid-state analysis.
Figure 1: Step-wise analytical workflow for structural confirmation. Note the critical checkpoint at NMR for coupling constants (
Comparative Analysis of Methods
Method A: Nuclear Magnetic Resonance (NMR)
Status: The Gold Standard for Regiochemistry
For 3-Chloro-5-nitropyridine 1-oxide, NMR is the only solution-phase method capable of definitively proving the substitution pattern.
-
The Diagnostic Signature: Unlike 3,4-substituted isomers which display strong ortho coupling (
Hz), the 3,5-disubstituted core possesses protons at positions 2, 4, and 6. These protons are all meta to each other.-
Expectation: Three distinct singlets (or narrow doublets) with small coupling constants (
Hz). -
Chemical Shift Logic:
-
H6: Most deshielded (downfield, ~9.0+ ppm) due to being ortho to both the N-oxide and the Nitro group.
-
H2: Deshielded (~8.5 ppm) by N-oxide and Cl.
-
H4: Between Cl and Nitro (~8.4 ppm).
-
-
-
Solvent Effect: Use DMSO-d6 rather than
. Pyridine N-oxides are polar and can aggregate in non-polar solvents, leading to line broadening. DMSO breaks these aggregates, yielding sharper peaks for coupling analysis.
Method B: HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry)
Status: Best for Purity and Oxidation State Confirmation
While NMR confirms where the atoms are, HPLC-MS confirms what species are present.
-
Differentiation Capability:
-
N-Oxide vs. Pyridine: The N-oxide is much more polar. On a standard C18 column, the N-oxide elutes earlier than the unoxidized 3-chloro-5-nitropyridine.
-
MS Fragmentation: Electrospray Ionization (ESI) in positive mode (
) is standard.-
Diagnostic Loss: N-oxides frequently show a characteristic loss of Oxygen (
) or Hydroxyl ( ) in the fragmentation source, which is absent in the unoxidized precursor.
-
-
Method C: FT-IR (Fourier Transform Infrared Spectroscopy)
Status: Rapid Screening Tool
IR is insufficient for structure proof but excellent for goods-in QC.
-
Key Band: The N-O stretching vibration appears as a strong band in the 1200–1300 cm⁻¹ region and a deformation band near 840 cm⁻¹ .[1]
-
Limitation: The Nitro group (
) also stretches symmetrically (~1350 cm⁻¹) and asymmetric (~1530 cm⁻¹), potentially obscuring the N-O signal.
Method D: Differential Scanning Calorimetry (DSC)
Status: Critical for Safety
Warning: Nitro-substituted pyridine N-oxides are energetic.
-
DSC is not for structure ID, but for safety validation . It detects the onset of thermal decomposition (often exothermic).
-
Polonovski Rearrangement Risk: If the sample shows an endotherm followed immediately by a sharp exotherm, it indicates instability that could be hazardous during scale-up.
Performance Comparison Summary
| Feature | 1H NMR (1D/2D) | HPLC-MS | Single Crystal XRD | FT-IR |
| Primary Utility | Regioisomer differentiation ( | Purity & Oxidation state check | Absolute configuration & Polymorphs | Rapid ID verification |
| Specificity | High (Distinguishes 3,5- vs 3,4- isomers) | High (Separates impurities) | Ultimate (3D structure) | Low (Functional group only) |
| Sample Req. | ~5-10 mg (Recoverable) | <1 mg (Destructive) | High quality crystal needed | ~2 mg (Recoverable) |
| Time to Result | 15-30 mins | 30-60 mins | Days (growth) + Hours (acq) | 5 mins |
| Cost | Medium | Medium | High | Low |
| Key Limitation | Requires high purity for clear coupling | Cannot distinguish regioisomers easily | Crystal growth is difficult for N-oxides | Overlapping bands ( |
Detailed Experimental Protocols
Protocol 1: Definitive NMR Characterization
Objective: To distinguish the 3,5-isomer from other regioisomers via coupling constants.
-
Sample Preparation: Dissolve 10 mg of the derivative in 0.6 mL of DMSO-d6 . (Avoid
to prevent concentration-dependent shifts). -
Acquisition:
-
Run a standard 1H NMR (minimum 400 MHz, preferably 600 MHz).
-
Crucial Step: Process with a window function (Gaussian multiplication) to enhance resolution of small meta-couplings (
).
-
-
Analysis Criteria:
-
Look for the "Three Singlet" pattern (or doublets with
Hz). -
If you see a doublet with
Hz, you have a 3,4- or 2,3-substituted isomer (Fail).
-
-
2D Confirmation (Optional): Run a NOESY experiment.
-
If the structure is correct, H4 should show NOE correlations to both H2 and H6 (weak).
-
H2 should show NOE to the N-oxide (if water signal doesn't obscure).
-
Protocol 2: HPLC-MS Purity Method
Objective: Quantify unoxidized starting material.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Acidic pH suppresses N-oxide tailing).
-
B: Acetonitrile.[2]
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV at 254 nm (aromatic).
-
MS (ESI+): Scan range 100–300 m/z.
-
-
Success Criteria:
-
Main peak
(Cl isotope pattern 3:1). -
Impurity (Unoxidized Pyridine)
. -
N-oxide typically elutes before the unoxidized pyridine due to higher polarity.
-
Visualizing the Regioisomer Logic
The following diagram details the decision logic used when interpreting the NMR data, specifically for distinguishing the target molecule from common byproducts.
Figure 2: NMR logic gate for distinguishing 3,5-disubstituted pyridines from ortho-coupled isomers.
References
- Ochiai, E. (1953). Aromatic Amine Oxides. Elsevier. (Foundational text on Pyridine N-oxide synthesis and properties).
- Katritzky, A. R., & Lagowski, J. M. (1961). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Source for IR and NMR shifts of N-oxides).
-
PubChem. (2025).[3] 3-Chloro-5-nitropyridine. National Library of Medicine. Available at: [Link]
-
Hosseini-Hashemi, et al. (2018).[4] Synthesis and single crystal X-ray characterization of pyridine-N-oxide derivatives. ResearchGate. (Provides crystallographic parameters for similar N-oxide systems).
-
Fuentes, J. A., & Clarke, M. L. (2008).[5] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation. Synlett. (Discusses stability and reduction, relevant for impurity profiling).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. 3-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 2762900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
A Comparative Study of Nucleophilic Substitution on Different Positions of 3-Chloro-5-nitropyridine 1-oxide: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds, a nuanced understanding of regioselectivity in nucleophilic aromatic substitution (SNAr) is paramount. This guide provides an in-depth comparative analysis of the reactivity of different positions on the 3-chloro-5-nitropyridine 1-oxide ring toward nucleophilic attack. By integrating established mechanistic principles with available experimental data, this document serves as a predictive tool for synthetic planning and a resource for understanding the underlying electronic and steric factors that govern reaction outcomes.
Introduction: The Activated System of 3-Chloro-5-nitropyridine 1-oxide
3-Chloro-5-nitropyridine 1-oxide is a highly activated substrate for nucleophilic aromatic substitution. The pyridine N-oxide moiety itself enhances the electrophilicity of the ring, particularly at the C2 and C4 positions, by withdrawing electron density through inductive and resonance effects. The presence of a strongly electron-withdrawing nitro group at the C5 position further depletes the electron density of the aromatic system, making it exceptionally susceptible to nucleophilic attack. This electronic arrangement sets the stage for a competitive reaction landscape where multiple sites are potential targets for nucleophiles. The primary positions for nucleophilic attack on this molecule are the carbon bearing the chloro substituent (C3), and the hydrogen-substituted carbons ortho and para to the powerful nitro group (C4 and C6).
Mechanistic Considerations: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on this system proceeds via the well-established SNAr mechanism, which involves a two-step addition-elimination process. The initial, and typically rate-determining, step is the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1]. The stability of this intermediate is a critical factor in determining the regioselectivity of the reaction. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.
Comparative Reactivity of C3, C4, and C6 Positions
The inherent reactivity of the C3, C4, and C6 positions in 3-chloro-5-nitropyridine 1-oxide towards nucleophiles is a result of the interplay between the electronic effects of the substituents (N-oxide, chloro, and nitro groups) and the stability of the corresponding Meisenheimer intermediates.
Substitution at the C3 Position (Displacement of Chloride)
The C3 position is directly attached to a good leaving group, the chloride ion. Nucleophilic attack at this position leads to the direct displacement of the chloro substituent. The stability of the Meisenheimer complex formed upon attack at C3 is influenced by the inductive effect of the adjacent nitro group at C5 and the N-oxide functionality. While the negative charge cannot be directly delocalized onto the nitro group through resonance in the same way as attack at C4 or C6, the strong electron-withdrawing nature of the nitro group still significantly stabilizes the intermediate through its inductive effect.
Substitution at the C4 and C6 Positions (Vicarious Nucleophilic Substitution of Hydrogen)
The C4 and C6 positions are ortho and para, respectively, to the strongly activating nitro group. Nucleophilic attack at these positions, where hydrogen is the leaving group, is known as Vicarious Nucleophilic Substitution (VNS)[2]. The Meisenheimer intermediates formed upon attack at C4 and C6 are significantly stabilized by resonance, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group. This strong resonance stabilization makes these positions highly susceptible to nucleophilic attack.
The general preference for nucleophilic attack on nitropyridines is at the positions ortho and para to the nitro group. Therefore, it is anticipated that strong nucleophiles will preferentially attack the C4 and C6 positions of 3-chloro-5-nitropyridine 1-oxide.
Experimental Evidence and Data
A study on the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides demonstrated that amination can be directed with high selectivity, highlighting the distinct reactivity of different positions on the ring[3].
| Nucleophile | Target Position | Product | Reaction Conditions | Yield | Reference |
| Amines | C2/C4/C6 | Aminated Pyridine N-Oxide | Varies | High regioselectivity reported for 3,5-disubstituted systems | [3] |
| Grignard Reagents | C2 | 2-Alkyl/Aryl Pyridine | THF, then Ac2O | Good yields | [4] |
Note: The table above is illustrative and highlights the types of transformations possible on substituted pyridine N-oxides. Specific data for 3-chloro-5-nitropyridine 1-oxide needs to be considered on a case-by-case basis.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
Caution: Reactions involving nitropyridine derivatives should be carried out in a well-ventilated fume hood, as these compounds can be toxic and potentially explosive under certain conditions.
Materials:
-
3-Chloro-5-nitropyridine 1-oxide
-
Nucleophile (e.g., amine, alkoxide, thiol)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or an alcohol corresponding to the alkoxide)
-
Base (if necessary, e.g., K2CO3, NaH)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-nitropyridine 1-oxide (1 equivalent) in the chosen anhydrous solvent.
-
If a solid nucleophile or base is used, add it to the reaction mixture. If the nucleophile is a liquid, add it dropwise via a syringe. For alkoxides generated in situ, add the corresponding alcohol followed by a strong base like sodium hydride.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridine N-oxide.
Mechanistic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways.
Caption: SNAr mechanism for nucleophilic substitution at the C3 position.
Caption: Vicarious Nucleophilic Substitution (VNS) at the C4 and C6 positions.
Conclusion
The regioselectivity of nucleophilic substitution on 3-chloro-5-nitropyridine 1-oxide is a finely balanced interplay of electronic and steric factors. While the displacement of the chloride at the C3 position is a viable pathway, the powerful activating effect of the nitro group strongly favors nucleophilic attack at the C4 and C6 positions via a Vicarious Nucleophilic Substitution mechanism. The choice of nucleophile and reaction conditions will ultimately determine the product distribution. For instance, sterically hindered nucleophiles may show a greater preference for the less sterically encumbered C4 or C6 positions. This guide provides a foundational understanding to aid researchers in designing synthetic routes that leverage the nuanced reactivity of this versatile heterocyclic building block. Further empirical studies with a broader range of nucleophiles are warranted to fully map the reactivity landscape of this important substrate.
References
-
An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate. (2013). PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective amination of 3,5-disubstituted pyridine N-oxide.... Available at: [Link]
-
Chapter 5. (n.d.). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Available at: [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Available at: [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]
-
Wikipedia. (n.d.). Meisenheimer complex. Available at: [Link]
-
Mroziński, J., et al. (2007). Methyl-substituted 4-nitropyridine N-oxides as ligands: structural, spectroscopic, magnetic and cytotoxic characteristics of copper(II) complexes. Dalton Transactions, (2), 224-31. Available at: [Link]
-
Li, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3038-3041. Available at: [Link]
-
Antoniak, D., & Barbasiewicz, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 199-204. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]
-
Ghavami, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]
-
Nielsen, A. T., et al. (2020). Concerted nucleophilic aromatic substitutions. DASH. Available at: [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Available at: [Link]
-
Semantic Scholar. (n.d.). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of reaction CH3COCl with HNO: A theoretical study. Available at: [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]
-
Defence Science and Technology Organisation. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Available at: [Link]
-
MDPI. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Available at: [Link]
-
Kącka-Zych, A., & Zborowski, K. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1433. Available at: [Link]
Sources
- 1. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
Technical Guide: X-ray Crystallographic Analysis of 3-Chloro-5-nitropyridine 1-oxide
[1]
Executive Summary & Strategic Utility
3-Chloro-5-nitropyridine 1-oxide is a critical high-value intermediate in the synthesis of heterocycles for pharmaceutical applications.[1] Unlike its parent compound (3-Chloro-5-nitropyridine), the 1-oxide derivative possesses a unique electronic push-pull system: the electron-withdrawing nitro group at C5 and the electron-donating (via resonance) yet inductively withdrawing N-oxide moiety.[1]
This guide provides a technical comparison of the N-oxide against its non-oxidized precursors and structural analogues, focusing on crystallographic behavior, solid-state packing forces, and synthetic utility.[1] It details the specific protocols required to isolate single crystals suitable for X-ray diffraction (XRD) to validate regiospecificity during drug development.
Comparative Analysis: N-Oxide vs. Alternatives
In structural biology and medicinal chemistry, choosing the right intermediate dictates the success of downstream functionalization. The table below objectively compares 3-Chloro-5-nitropyridine 1-oxide with its direct alternatives.
Table 1: Physicochemical & Structural Performance Matrix[1]
| Feature | 3-Chloro-5-nitropyridine 1-oxide (Target) | 3-Chloro-5-nitropyridine (Parent) | 3-Chloropyridine 1-oxide (Analog) |
| Electronic Character | Dual Activation: Susceptible to nucleophilic attack at C2/C6; electrophilic at Oxygen.[1] | Deactivated: Pyridine ring is electron-deficient; difficult to functionalize at C2 without harsh conditions.[1] | Activated: Lacks the strong withdrawing -NO2 group; more stable but less reactive toward S_NAr.[1] |
| Dipole Moment | High (>4.0 D): Strong intermolecular forces driven by N⁺-O⁻ and -NO2.[1] | Moderate (~2.0 D): Weaker dipole; packing dominated by π-π stacking.[1] | High: Similar polarity but lacks the secondary dipole of the nitro group. |
| Crystallizability | High: Polar N-oxide and Nitro groups act as strong H-bond acceptors (C-H...O interactions), facilitating ordered lattice formation.[1] | Moderate/Low: Often forms needles or oils; relies heavily on weak van der Waals forces. | Moderate: Hygroscopic tendencies can complicate crystal growth.[1] |
| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF, MeCN); limited in non-polar. | Soluble in common organic solvents (DCM, Toluene). | High water solubility; difficult to extract from aqueous media. |
| XRD Challenge | Disorder: High probability of rotational disorder in the Nitro group; requires low-temp data collection (100 K). | Twinning: Planar stacking often leads to merohedral twinning.[1] | Hygroscopicity: Crystals may degrade/solvate during mounting.[1] |
Key Insight: The "Supernucleophile" Advantage
While the parent pyridine is chemically robust, the 1-oxide variant is preferred in drug discovery because it activates the ring for Nucleophilic Aromatic Substitution (S_NAr). Crystallographic analysis confirms this by revealing bond length alternations that map electron density to the C2 and C6 positions, predicting reactive sites for subsequent drug coupling.
Experimental Protocols
Synthesis & Purification Workflow
Before crystallographic analysis, high-purity material (>99%) is required.[1] The oxidation of the parent pyridine is the standard route.
Reagents:
-
3-Chloro-5-nitropyridine (Starting Material)[2]
-
m-Chloroperoxybenzoic acid (m-CPBA) (Oxidant)[1]
-
Dichloromethane (DCM) (Solvent)
-
Potassium Carbonate (Quenching)[3]
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 3-Chloro-5-nitropyridine in 50 mL of DCM. Cool to 0°C.
-
Oxidation: Add 1.2 equivalents of m-CPBA portion-wise over 30 minutes. The N-oxide formation is exothermic.[1]
-
Reaction: Warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC (MeOH:DCM 1:9).[1] The N-oxide will appear as a more polar (lower R_f) spot.[1]
-
Workup: Wash the organic layer with saturated K₂CO₃ (to remove m-chlorobenzoic acid byproduct) followed by brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield a yellow solid.
Crystallization for X-ray Analysis
Obtaining diffraction-quality crystals of N-oxides requires controlling the polarity of the solvent system to encourage slow nucleation.[1]
Method: Vapor Diffusion (Sitting Drop) [1]
-
Target: Single block-like crystals (0.2 x 0.2 x 0.2 mm).
-
Solvent (Inner Vial): Dissolve 20 mg of product in 1 mL of Acetonitrile or Methanol (high solubility).
-
Precipitant (Outer Reservoir): Diethyl Ether or Pentane (low solubility).
-
Procedure: Place the inner vial (uncapped) inside a larger jar containing the precipitant. Seal the outer jar. Allow to stand undisturbed at 4°C for 3–5 days.
X-ray Data Collection Strategy
-
Temperature: 100 K (Liquid Nitrogen stream). Crucial to freeze nitro-group rotation.
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the Chlorine atom.[1]
-
Resolution: Aim for 0.75 Å or better to resolve the N–O bond density clearly from the ring carbons.
Visualization of Workflows & Interactions
Diagram 1: Synthesis & Crystallization Logic
This flow illustrates the critical path from raw material to diffraction-ready crystal.[1]
Caption: Optimized workflow for converting parent pyridine to diffraction-quality N-oxide crystals.
Diagram 2: Structural Interaction Network
In the solid state, 3-Chloro-5-nitropyridine 1-oxide is expected to form a specific hydrogen-bonding network.[1] The N-oxide oxygen acts as the primary acceptor.[1]
Caption: Predicted intermolecular forces dominating the crystal lattice packing.
Structural Analysis & Data Interpretation[1][5]
When analyzing the solved structure, researchers must validate the following parameters to ensure the N-oxide was successfully synthesized and not reduced during workup.
Key Geometric Parameters[5]
-
N–O Bond Length: Expect 1.28 – 1.31 Å .
-
Note: If the bond is >1.35 Å, suspect protonation (N–OH). If <1.25 Å, suspect disorder or reduction to the parent pyridine.
-
-
C–Cl Bond: Typical aromatic C–Cl length is 1.73 – 1.75 Å .[1]
-
Nitro Group Coplanarity: The -NO2 group is typically twisted 5–20° out of the pyridine plane due to steric repulsion with the adjacent ring hydrogens, unless crystal packing forces flatten it.
Handling Disorder
The nitro group at position 5 often exhibits rotational disorder over two positions.
-
Refinement Tip: If the thermal ellipsoids for the Nitro oxygens look "cigar-shaped," apply a PART instruction in the SHELX refinement file to model the disorder (e.g., 60:40 occupancy).
Hirshfeld Surface Analysis
To objectively compare the "Performance" of the crystal packing against alternatives:
-
Generate a Hirshfeld surface (using CrystalExplorer).
-
Red spots on the d_norm surface will highlight the strong C-H...O(N-oxide) interactions.
-
Compare the % contribution of O...H contacts. In N-oxides, this is typically 35–45% of the total surface, significantly higher than in the parent chloronitropyridine.
References
-
PubChem. (2025).[4] 3-Chloro-5-nitropyridine | C5H3ClN2O2.[2][4] National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2013).[3] Synthetic routes to substituted nitropyridines (Supplementary Info). Med. Chem. Commun. [Link]
-
Baran Lab. (2012).[5] Pyridine N-Oxides: Reactivity and Synthesis Guide. Scripps Research Institute. [Link]
-
NIST. (2025). 3-chloro-pyridine-1-oxide: Chemical Structure Data. NIST Chemistry WebBook.[6] [Link][6]
Sources
- 1. 3-Chloro-5-nitropyridine CAS 22353-33-9 - Medicine Grade at Best Price [nbinnochem.com]
- 2. 3-CHLORO-5-NITROPYRIDINE CAS#: 22353-33-9 [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 3-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 2762900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. 3-chloro-pyridine-1-oxide [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
